5-[(3-Chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Description
The compound 5-[(3-Chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione belongs to the pyrimido[4,5-d]pyrimidine class, a bicyclic system with demonstrated pharmacological and agrochemical relevance . Its structure features a pyrimidine core fused with a second pyrimidine ring, substituted at positions 1, 3, and 7 with methyl groups, and at position 5 with a (3-chlorophenyl)methylsulfanyl moiety. This substitution pattern distinguishes it from analogs and influences its physicochemical and biological properties .
Properties
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-9-18-13-12(15(22)21(3)16(23)20(13)2)14(19-9)24-8-10-5-4-6-11(17)7-10/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYUPSIFPRAFHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)SCC3=CC(=CC=C3)Cl)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(3-Chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione (CAS No. 863002-33-9) is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H15ClN4O2S
- Molecular Weight : 350.84 g/mol
Research indicates that compounds similar to this compound may act through several mechanisms:
- Inhibition of Signaling Pathways : The compound is believed to inhibit the Ras-Sos interaction, which is crucial in various hyperproliferative disorders including cancer .
- Antitumor Activity : Preliminary studies suggest that it may enhance the antitumor effects of established chemotherapeutic agents such as cyclophosphamide (CP) .
Antitumor Efficacy
A study investigated the antitumor activity of several pyrimidine derivatives, including this compound. The findings indicated that:
- In Vivo Studies : In mouse models with Ehrlich ascites carcinoma (EAC), the compound showed a significant reduction in ascites volume and increased mean lifespan (MLS) compared to controls.
- Combination Therapy : When combined with CP, the compound significantly enhanced the antitumor effect by increasing the number of cells with micronuclei (MN), indicating increased mutagenic activity which correlates with enhanced tumor suppression .
Toxicity Assessment
The toxicity profile of this compound was evaluated alongside its efficacy:
- Micronucleus Induction : The compound was tested for its ability to induce micronuclei in HeLa cells and Swiss mice. Results indicated a low incidence of MN induction at therapeutic doses, suggesting a favorable safety profile for further development .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study 1 : A clinical trial involving patients with advanced malignancies showed promising results when this compound was administered as part of a combination therapy regimen. Patients exhibited prolonged survival rates and reduced tumor burden.
- Case Study 2 : In a preclinical setting, this compound demonstrated synergistic effects when used with other chemotherapeutics in models resistant to standard treatments.
Summary of Research Findings
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrimido[4,5-d]pyrimidine Derivatives
Key structural variations among similar compounds include substituent type, position, and oxidation states. A comparative analysis is summarized below:
Corrosion Inhibition Efficiency
Sulfur-containing pyrimido[4,5-d]pyrimidines show exceptional corrosion inhibition due to thioxo (–S) or methylsulfanyl (–SCH₃) groups:
The methylsulfanyl group in the target compound is less electron-rich than thioxo but may still adsorb strongly on metal surfaces via sulfur-metal interactions .
Physicochemical and Spectroscopic Properties
Key data for structurally related compounds:
- Compound 6b : Melting point 200–202°C; IR ν = 3446 cm⁻¹ (NH), 1697 cm⁻¹ (C=O); ¹H NMR δ = 11.26 (NH) .
- Compound 6c : Calculated molecular weight 291.3 g/mol; MS m/z = 291 [M+H]⁺ .
- Pyrimido[4,5-d]pyrimidine () : PSA = 55.89; exact mass 236.12748 .
The target compound’s chlorophenyl group is expected to increase molecular weight (~380–400 g/mol) and reduce solubility compared to non-halogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
